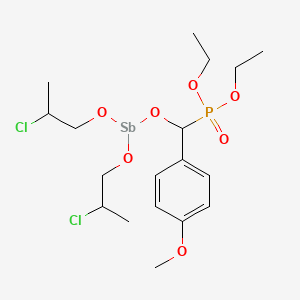
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is a complex organophosphorus compound It is characterized by the presence of diethoxyphosphinyl, methoxybenzyl, and chloropropyl groups attached to an antimonite core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite typically involves multiple steps. The starting materials often include diethoxyphosphinyl chloride, p-methoxybenzyl alcohol, and 2-chloropropyl antimonite. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are typically carried out in anhydrous solvents like dichloromethane or toluene, and catalysts such as triethylamine may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the antimonite group to antimony.
Substitution: The chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl group can inhibit enzyme activity by binding to the active site, while the chloropropyl groups may interact with cellular membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloropropyl) phosphate: A similar organophosphorus compound used as a flame retardant.
Bis(2-chloropropyl) ether: Another related compound with similar chemical properties.
Uniqueness
(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Eigenschaften
CAS-Nummer |
74038-45-2 |
|---|---|
Molekularformel |
C18H30Cl2O7PSb |
Molekulargewicht |
582.1 g/mol |
IUPAC-Name |
bis(2-chloropropyl) [diethoxyphosphoryl-(4-methoxyphenyl)methyl] stiborite |
InChI |
InChI=1S/C12H18O5P.2C3H6ClO.Sb/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10;2*1-3(4)2-5;/h6-9,12H,4-5H2,1-3H3;2*3H,2H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
LKAOXHZLUXAYIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)OC)O[Sb](OCC(C)Cl)OCC(C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


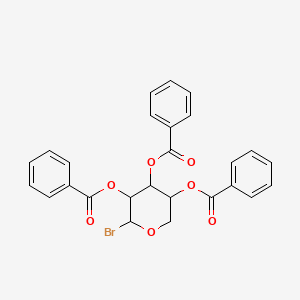
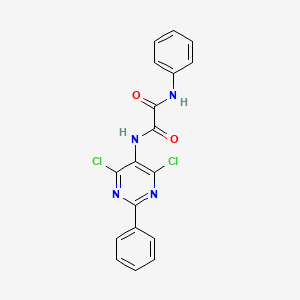
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
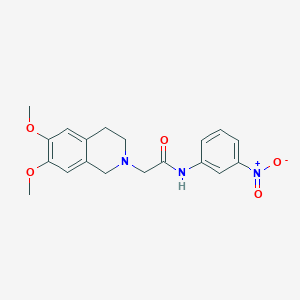
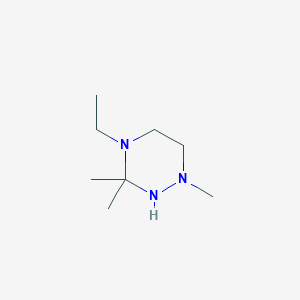
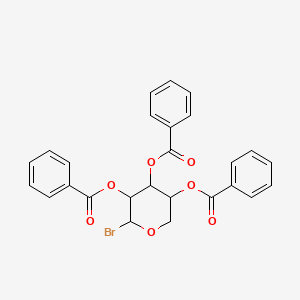
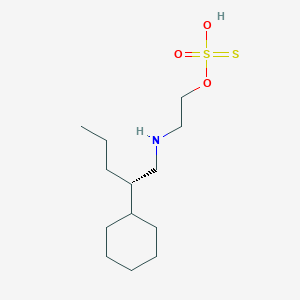
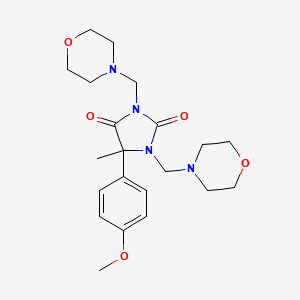
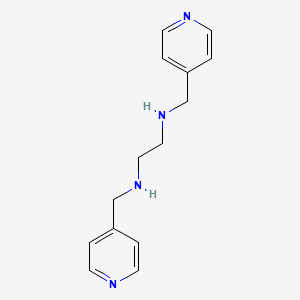
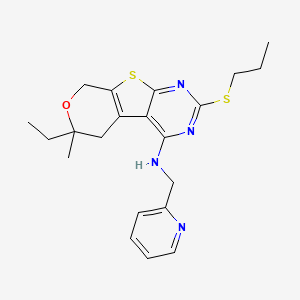
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)
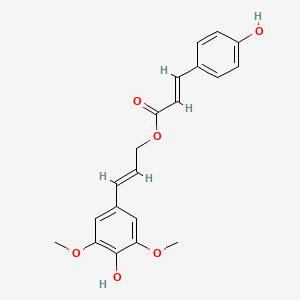
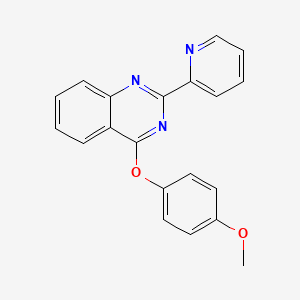
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)
